![molecular formula C5H13Cl3GeNP B14298801 Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane CAS No. 112215-35-7](/img/structure/B14298801.png)
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is a complex organophosphorus compound that features a unique combination of phosphorus, germanium, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane typically involves the reaction of trichlorogermane with a suitable phosphine ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphines.
Wissenschaftliche Forschungsanwendungen
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can coordinate with metal centers, influencing their reactivity and stability. The pathways involved may include the formation of stable complexes that can catalyze various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl(propyl)phosphine: Similar in structure but lacks the germanium and chlorine atoms.
Trichlorogermane: Contains germanium and chlorine but lacks the phosphine moiety.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Uniqueness
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is unique due to its combination of phosphorus, germanium, and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
112215-35-7 |
|---|---|
Molekularformel |
C5H13Cl3GeNP |
Molekulargewicht |
297.1 g/mol |
IUPAC-Name |
dimethyl-propyl-trichlorogermylimino-λ5-phosphane |
InChI |
InChI=1S/C5H13Cl3GeNP/c1-4-5-11(2,3)10-9(6,7)8/h4-5H2,1-3H3 |
InChI-Schlüssel |
BNGRDONDCBADDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=N[Ge](Cl)(Cl)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


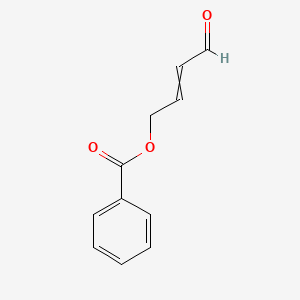
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
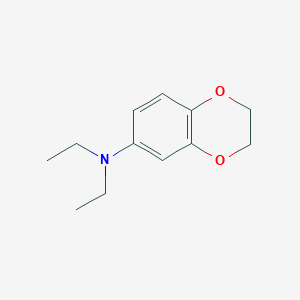
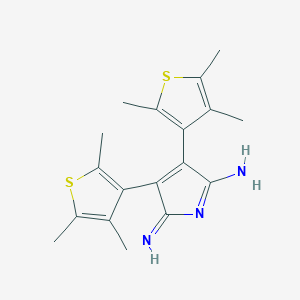
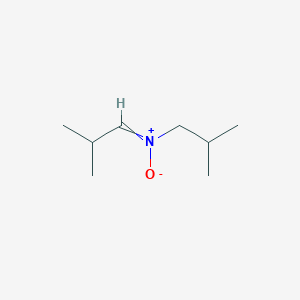
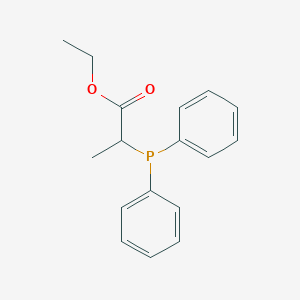
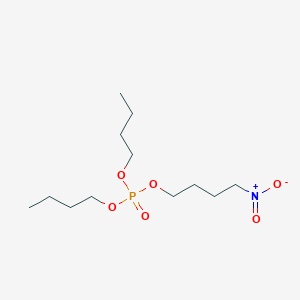
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
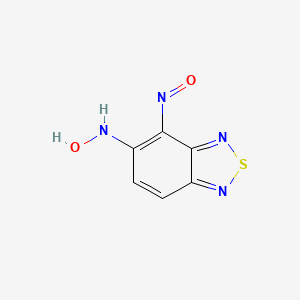
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
